2-[Benzenesulfonyl-(3-nitro-phenyl)-amino]-N-benzyl-acetamide
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Overview
Description
N-BENZYL-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzyl group, a nitrophenyl group, and a benzenesulfonamido group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE typically involves the reaction of benzylamine with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-BENZYL-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-BENZYL-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The benzenesulfonamido group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- N-BENZYL-2-[N-(4-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE
- N-BENZYL-2-[N-(2-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE
- N-BENZYL-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]PROPIONAMIDE
Uniqueness
N-BENZYL-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group enhances its potential as an inhibitor or modulator of biological targets, while the benzenesulfonamido group contributes to its stability and binding affinity .
Properties
Molecular Formula |
C21H19N3O5S |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-benzylacetamide |
InChI |
InChI=1S/C21H19N3O5S/c25-21(22-15-17-8-3-1-4-9-17)16-23(18-10-7-11-19(14-18)24(26)27)30(28,29)20-12-5-2-6-13-20/h1-14H,15-16H2,(H,22,25) |
InChI Key |
XVDMUGUIAWGPNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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